2-(Trifluoromethyl)morpholine
Description
Significance of Fluorinated Heterocycles in Modern Chemistry
The strategic incorporation of fluorine into heterocyclic rings is a cornerstone of modern medicinal and materials chemistry. tandfonline.comnumberanalytics.com Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental platforms for drug development, present in approximately 85% of all bioactive compounds. tandfonline.comnih.gov When fluorine is introduced into these structures, the resulting fluorinated heterocycles often exhibit enhanced properties. tandfonline.com This combination has led to the development of numerous successful pharmaceuticals, including blockbuster drugs. tandfonline.comnih.gov The increasing number of FDA-approved drugs containing fluorinated heterocyclic moieties underscores their importance in contemporary drug discovery. nih.gov
Role of Fluorine in Modulating Chemical and Biological Properties
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Key attributes of the fluorine atom that contribute to these changes include:
High Electronegativity: As the most electronegative element, fluorine can alter the electron distribution within a molecule. tandfonline.com This can impact the acidity or basicity (pKa) of nearby functional groups, which in turn can improve a drug's bioavailability. tandfonline.comnih.gov
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes in the body. nih.govacs.org This increased stability can prolong the therapeutic effect of a drug. nih.gov
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). nih.govbenthamdirect.com This property can enhance a drug's ability to cross cell membranes and improve its absorption. nih.govrsc.org
Binding Affinity: The presence of fluorine can lead to stronger interactions between a drug molecule and its biological target, such as a protein or enzyme, potentially increasing the drug's potency. benthamdirect.comnih.gov
These properties have made fluorine a "magic bullet" in drug development, with over 20% of all pharmaceuticals on the market containing this element. rsc.org
Overview of Trifluoromethylated Compounds in Synthetic and Medicinal Chemistry
The trifluoromethyl (-CF3) group is a particularly important fluorine-containing substituent used extensively in medicinal chemistry. wikipedia.org Its use dates back to the late 1920s, with research intensifying in the mid-1940s. wikipedia.org The -CF3 group is often used as a bioisostere, a substitute for other atoms or groups like a methyl (-CH3) or chloro (-Cl) group, to fine-tune a molecule's properties. wikipedia.org
Key impacts of the trifluoromethyl group include:
Enhanced Lipophilicity and Metabolic Stability: The -CF3 group significantly increases a compound's lipophilicity and resistance to metabolic oxidation. smolecule.comhovione.com
Electronic Effects: The strong electron-withdrawing nature of the -CF3 group can influence the acidity and basicity of the parent molecule. wikipedia.org
Improved Binding Interactions: In some cases, substituting a methyl group with a trifluoromethyl group can lead to a significant increase in binding energy with a biological target, driven by electrostatic or solvation free energy. nih.gov
Numerous successful drugs contain the trifluoromethyl group, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.orgwikipedia.org The development of new and efficient methods for introducing the -CF3 group into organic molecules remains an active area of research. hovione.comwikipedia.org
The Morpholine (B109124) Scaffold: A Privileged Structure in Drug Discovery and Agrochemicals
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. jchemrev.combiosynce.com This simple scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to impart favorable properties. jchemrev.comnih.gov
Historical Context and Evolution of Morpholine Chemistry
Morpholine and its derivatives have long been recognized for their versatile chemical reactivity and broad spectrum of biological activities. jchemrev.comresearchgate.net Initially used as intermediates in industrial and organic synthesis, their therapeutic potential became increasingly apparent. wjpr.net The development of various synthetic methodologies has made the morpholine ring a readily accessible building block for chemists. nih.govsci-hub.se This has led to the creation of a vast library of morpholine-containing compounds with diverse applications. researchgate.net
Importance of the Morpholine Ring in Bioactive Molecules and Pharmaceuticals
The morpholine moiety is a key component in numerous approved and experimental drugs. nih.govsci-hub.se Its incorporation into a molecule can offer several advantages:
Improved Physicochemical Properties: The morpholine ring can enhance a compound's solubility and provide a good balance between lipophilic and hydrophilic character. researchgate.netacs.org
Favorable Pharmacokinetics: Morpholine derivatives often exhibit improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion properties. nih.govsci-hub.se
Biological Activity: The morpholine ring itself can be an integral part of the pharmacophore, the part of a molecule responsible for its biological activity. nih.govsci-hub.se It can participate in crucial binding interactions with biological targets. acs.org
Structural Versatility: The morpholine ring can serve as a flexible scaffold, allowing for the attachment of various substituents to optimize biological activity and selectivity. sci-hub.seresearchgate.net
Examples of well-known drugs containing a morpholine ring include the antibiotic linezolid (B1675486) and the active ingredient in Viagra, sildenafil. biosynce.com
Rationale for Research on 2-(Trifluoromethyl)morpholine
The combination of the trifluoromethyl group and the morpholine scaffold in a single molecule, this compound, presents a compelling case for its investigation in contemporary chemical research. This unique structure brings together the advantageous properties of both moieties.
The trifluoromethyl group is expected to enhance the molecule's lipophilicity and metabolic stability, while the morpholine ring can improve its pharmacokinetic properties and provide a scaffold for further chemical modification. smolecule.comsci-hub.se The presence of the -CF3 group at the 2-position of the morpholine ring introduces significant electronegativity and steric bulk, which can alter the electronic environment and reactivity of the ring. This unique combination of features makes this compound a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. smolecule.com Recent synthetic advancements have provided more straightforward access to CF3-containing morpholine derivatives, further facilitating research into their properties and applications. acs.org
Unique Structural and Stereochemical Considerations
The structure of this compound is defined by a six-membered morpholine ring with a trifluoromethyl group attached at the second position. This substitution creates a chiral center at the C2 carbon, meaning the compound exists as a pair of enantiomers: (R)-2-(trifluoromethyl)morpholine and (S)-2-(trifluoromethyl)morpholine.
The specific three-dimensional arrangement, or stereochemistry, is crucial as different enantiomers of a chiral molecule can exhibit vastly different biological activities and reactivities. cymitquimica.com Consequently, a significant focus in the study of this compound is on stereoselective synthesis to produce enantiopure forms, which are essential for developing selective therapeutic agents. researchgate.netgoogle.comnih.gov For instance, the synthesis of the NK-1 receptor antagonist Aprepitant involves highly stereoselective steps to create a specific morpholine derivative. nih.gov
The trifluoromethyl group significantly influences the compound's properties. It is strongly electron-withdrawing, which reduces the basicity of the morpholine nitrogen atom. researchgate.net This modification can alter the compound's interaction with biological targets and improve its pharmacokinetic profile. Research has demonstrated that the incorporation of a trifluoromethyl group can increase a molecule's lipophilicity without dramatically changing its conformation. researchgate.net Syntheses of both racemic and optically active forms have been achieved, and the products have been comprehensively characterized using methods including crystallographic analysis to confirm their structural and stereochemical integrity. researchgate.net
Potential as a Key Building Block for Complex Molecules
This compound is a valuable building block in organic synthesis, primarily for the construction of more complex, biologically active molecules. researchgate.netenaminestore.com Its utility stems from the combined beneficial properties of the morpholine ring and the trifluoromethyl group. The morpholine scaffold is a versatile synthetic handle, while the CF3 group can enhance the metabolic stability and cell membrane permeability of the final product. researchgate.netmdpi.comsmolecule.com
The compound serves as a key intermediate in the synthesis of a variety of derivatives with potential applications in medicine and agriculture. smolecule.comchemimpex.com Syntheses starting from precursors like 2-(trifluoromethyl)oxirane (B1348523) have been developed to produce multigram quantities of this compound, demonstrating its accessibility for broader use in drug discovery programs. researchgate.net Researchers have incorporated this building block into novel compounds targeting a range of biological systems.
Overview of Existing Research Gaps and Future Directions
Despite its demonstrated utility, there remain several areas for further exploration regarding this compound and its derivatives. A primary challenge lies in the development of more efficient, scalable, and highly stereoselective synthetic methods. researchgate.net While routes to enantiopure forms exist, new methodologies that improve yields and reduce steps are continuously sought to make these valuable building blocks more accessible. nih.govresearchgate.net
A significant research gap exists in the full elucidation of the mechanisms of action for many of its complex derivatives. While compounds have shown promise as inhibitors or antagonists, detailed understanding of their interactions with biological targets at a molecular level is often incomplete. smolecule.comontosight.ai Future research should focus on in-depth structure-activity relationship (SAR) studies to optimize the design of next-generation molecules with improved potency and selectivity. mdpi.comontosight.ai This includes modifying the core structure to enhance pharmacokinetic properties and better understand how the interplay between the morpholine ring and the trifluoromethyl group contributes to biological activity. mdpi.comontosight.ai
Furthermore, as new applications are explored, comprehensive toxicological and environmental impact studies for novel derivatives will be necessary to ensure their safety and viability as therapeutic agents or agrochemicals. europa.eueuropa.eu The continued collaboration between synthetic chemists, medicinal chemists, and pharmacologists is essential to fully realize the therapeutic potential of this versatile chemical scaffold. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAZCYUQNNFOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Trifluoromethyl Morpholine and Its Derivatives
General Synthetic Strategies for Morpholine (B109124) Ring Formation
The construction of the morpholine scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed to access this important structural motif. These strategies often begin with acyclic precursors that are induced to cyclize, forming the characteristic six-membered ring containing both oxygen and nitrogen heteroatoms.
A prevalent and conceptually straightforward approach to morpholine synthesis is the conversion of 1,2-amino alcohols. e3s-conferences.org While this method is widely used, traditional procedures can be inefficient. acs.orgnih.gov Recent advancements have focused on developing more effective and environmentally benign protocols. A notable development is a one or two-step, redox-neutral process that converts 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). acs.orgnih.govorganic-chemistry.orgchemrxiv.org This method is distinguished by its ability to achieve selective monoalkylation of the primary amine, a key step in the sequence. acs.orgnih.govchemrxiv.org
Another advanced strategy involves the palladium-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives, which are synthesized from enantiomerically pure amino alcohols. nih.gov This multi-step process allows for the creation of cis-3,5-disubstituted morpholines with high diastereoselectivity. e3s-conferences.orgnih.gov The key transformation is the palladium-catalyzed coupling of the ethanolamine derivative with an aryl or alkenyl halide to form the heterocyclic product. nih.gov
Table 1: Examples of Morpholine Synthesis via Pd-Catalyzed Carboamination nih.gov
| Entry | Amino Alcohol Precursor Derivative | Halide Coupling Partner | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | Derived from Phenylalanine | 4-Bromotoluene | 66 | >20:1 |
| 2 | Derived from Phenylalanine | (E)-β-Bromostyrene | 63 | >20:1 |
| 3 | Derived from Leucine | 4-Bromotoluene | 65 | >20:1 |
| 4 | Derived from Methionine | 4-Bromotoluene | 55 | >20:1 |
| 5 | Derived from Serine | 4-Bromotoluene | 46 | >20:1 |
| 6 | Derived from Tryptophan | 4-Bromotoluene | 51 | >20:1 |
Aziridines and epoxides serve as valuable three-membered ring precursors for morpholine synthesis due to the ring strain that facilitates nucleophilic ring-opening reactions. A highly relevant example is the synthesis of both 2- and 3-trifluoromethylmorpholines, which commences from the commercially available epoxide, 2-trifluoromethyloxirane. enamine.netresearchgate.net This approach provides scalable access to these important building blocks in both racemic and optically active forms. enamine.netresearchgate.net
The use of aziridines often involves a two-step sequence: a Lewis acid-promoted, SN2-type ring-opening of an activated aziridine (B145994) with a haloalcohol, followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate. nih.gov This strategy offers high yields and excellent regio- and stereoselectivity for a variety of substituted morpholines. nih.gov Additionally, gold(I) catalysts can be employed in a tandem reaction sequence where propargyl alcohols open the aziridine ring, followed by a cycloisomerization to construct the morpholine framework. rsc.org
Various cyclization reactions are employed to construct the morpholine ring, often leveraging transition metal catalysis to achieve high efficiency and selectivity. Gold-catalyzed cascade cyclization and isomerization of alkynylamines and alkynylalcohols provides a convenient route to morpholine and piperazine (B1678402) derivatives under mild conditions with low catalyst loading. rsc.org
Other notable methods include:
Intramolecular Hydroalkoxylation: Boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholines in good yields. organic-chemistry.org
Copper-Promoted Oxyamination: A copper(II)-promoted oxyamination of alkenes provides a direct pathway to 2-aminomethyl functionalized morpholines with good diastereoselectivity. nih.gov
Base-Mediated Cyclization: The cyclization of intermediates, such as those formed from the reaction of cysteamine (B1669678) hydrochloride and vinyl chloride, can be mediated by bases like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) to form the heterocyclic ring. nih.gov
Direct Trifluoromethylation Approaches
Introducing the trifluoromethyl (CF₃) group is a critical step in synthesizing compounds like 2-(trifluoromethyl)morpholine. Direct trifluoromethylation methods are highly sought after as they can potentially shorten synthetic sequences by adding the CF₃ group to a pre-formed heterocyclic ring or its immediate precursor.
Nucleophilic trifluoromethylation involves the reaction of an electron-deficient center with a source of the trifluoromethyl anion (CF₃⁻) or its equivalent. A common reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. researchgate.net This reagent has been used for the nucleophilic trifluoromethylation of precursors such as 1,3-oxazolidines and morpholin-2-ones, which upon further transformation can yield trifluoromethylated morpholines. researchgate.net
Fluoroform (CHF₃) is an inexpensive and abundant industrial byproduct, making it an attractive source for the trifluoromethyl group. acs.orgnbinno.com However, its chemical inertness presents a significant challenge for activation. acs.org A primary strategy involves the deprotonation of fluoroform with a strong base to generate the CF₃⁻ anion. nbinno.combeilstein-journals.org This highly unstable anion can be "tamed" by trapping it with solvents like N,N-dimethylformamide (DMF) or N-formylmorpholine, forming a stable hemiaminaloate adduct that serves as a CF₃⁻ reservoir. beilstein-journals.orgorganic-chemistry.orgacs.org
This N-formylmorpholine-derived adduct has been shown to be a stable, storable, and effective nucleophilic trifluoromethylating agent for non-enolizable carbonyl compounds, mimicking the reactivity of the Ruppert-Prakash reagent. organic-chemistry.orgacs.org The reaction is activated by a fluoride (B91410) source, such as cesium fluoride (CsF), and proceeds at elevated temperatures to yield α-trifluoromethyl alcohols, which are versatile intermediates for further synthesis. organic-chemistry.orgacs.org
Table 2: Trifluoromethylation of Carbonyls using Fluoroform/N-Formylmorpholine-Derived Reagent acs.org
| Entry | Carbonyl Substrate | Product (α-Trifluoromethyl Alcohol) | Yield (%) |
|---|---|---|---|
| 1 | Benzophenone | 1,1-Diphenyl-2,2,2-trifluoroethanol | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 95 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 90 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 90 |
| 5 | 2-Furaldehyde | 1-(Furan-2-yl)-2,2,2-trifluoroethanol | 70 |
Other advancements in this area include the development of a copper-based reagent (CuCF₃) derived from fluoroform for the trifluoromethylation of alkynes and the creation of recyclable trifluoromethylation reagents using borazine (B1220974) Lewis acids. acs.orgcornell.eduacs.orgnih.gov
Nucleophilic Trifluoromethylation Strategies
Palladium-Catalyzed Trifluoromethylation
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-trifluoromethyl (C-CF3) bonds. These methods offer a versatile approach to introduce the CF3 group onto a variety of substrates, including those that can serve as precursors to this compound.
Recent advancements have demonstrated the palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions, a significant development given the prevalence and lower cost of aryl chlorides compared to other aryl halides. nih.govsemanticscholar.org This transformation is compatible with a wide array of functional groups, including esters, amides, and amines, making it suitable for late-stage trifluoromethylation in complex molecule synthesis. nih.govsemanticscholar.org The success of this methodology relies on the careful design of palladium catalysts and ligands that can overcome the challenges associated with the reductive elimination step, which has historically been a hurdle in such reactions. semanticscholar.org
For instance, the use of specific biaryl phosphine (B1218219) ligands has been shown to be effective in promoting the trifluoromethylation of both electron-rich and electron-poor aryl chlorides in good yields. nih.gov The general applicability of these palladium-catalyzed methods suggests their potential for the synthesis of precursors to this compound, where an aryl group could be later transformed into the morpholine ring. Furthermore, palladium catalysis has been employed in the vinyltrifluoromethylation of aryl halides through a decarboxylative cross-coupling with 2-(trifluoromethyl)acrylic acid, offering another route to trifluoromethylated building blocks. organic-chemistry.org The reaction demonstrates high functional group tolerance and excellent stereoselectivity. organic-chemistry.org
The scope of palladium-catalyzed trifluoromethylation also extends to the direct functionalization of C-H bonds. An acetamino group, for example, can direct the palladium-catalyzed ortho-trifluoromethylation of aromatic C-H bonds, providing an efficient route to ortho-CF3 acetanilides and anilines. nih.gov Such strategies could be adapted to introduce a trifluoromethyl group at a specific position on a precursor that can then be cyclized to form the desired morpholine ring.
Electrophilic Trifluoromethylation Strategies
Electrophilic trifluoromethylation has emerged as a prominent method for the introduction of the CF3 group into organic molecules. rsc.org This approach utilizes reagents that act as a source of an electrophilic "CF3+" equivalent, which can then react with a variety of nucleophiles. nih.gov Several classes of electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). nih.govchem-station.comuni-muenchen.de
These reagents have proven effective in the trifluoromethylation of a diverse range of substrates. conicet.gov.ar The reaction mechanism often involves the direct attack of a nucleophile on the electrophilic trifluoromethyl source. However, under certain conditions, these reagents can also undergo single-electron transfer (SET) processes to generate trifluoromethyl radicals (CF3•), expanding their reactivity to substrates that are not conventional nucleophiles. nih.gov
The application of electrophilic trifluoromethylation to the synthesis of this compound would typically involve the reaction of a suitable morpholine precursor, such as an enamine or an enolate, with an electrophilic trifluoromethylating agent. The choice of reagent and reaction conditions is crucial to achieve high yields and selectivity. The reactivity of these reagents has been quantitatively assessed, providing a basis for selecting the appropriate reagent for a given transformation. uni-muenchen.de For example, the electrophilicity parameters (E) of various Umemoto's and Togni's reagents have been determined, allowing for a more rational approach to reaction design. uni-muenchen.de
A notable development in this area is the creation of new electrophilic trifluoromethylating reagents that merge different chemical scaffolds, such as hypervalent iodine and sulfoximine (B86345) chemistry. rsc.org These novel reagents can offer enhanced stability, reactivity, and the potential for asymmetric transformations. rsc.org
Radical Trifluoromethylation Strategies
Radical trifluoromethylation provides a complementary approach to ionic methods for the synthesis of trifluoromethylated compounds. This strategy involves the generation of a trifluoromethyl radical (CF3•), which can then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. The emergence of stable and easily handleable sources of trifluoromethyl radicals has significantly advanced this field. mdpi.com
One common method for generating CF3• involves the single-electron reduction of electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents. nih.gov Transition metals, particularly copper, are often employed to facilitate this process. mdpi.com For instance, Langlois' reagent (CF3SO2Na) is a well-established precursor for the trifluoromethyl radical. mdpi.com
The application of radical trifluoromethylation to the synthesis of this compound could involve the addition of a trifluoromethyl radical across a double bond in a suitable alkene precursor, followed by cyclization to form the morpholine ring. The regioselectivity of the radical addition is a key consideration in this approach.
Furthermore, photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. This technique utilizes a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate the desired radical species. This method offers a high degree of control and is compatible with a wide range of functional groups.
Stereoselective and Asymmetric Synthesis of this compound
The synthesis of enantiomerically pure this compound is of great importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, significant effort has been dedicated to the development of stereoselective and asymmetric methods for the synthesis of this and related chiral morpholines. semanticscholar.orgrsc.orgnih.gov These strategies aim to control the formation of the stereocenter at the C2 position of the morpholine ring.
Asymmetric hydrogenation of 2-substituted dehydromorpholines has been successfully developed using a rhodium catalyst with a large bite angle bisphosphine ligand, affording a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.orgnih.govrsc.org This method represents a direct and efficient route to chiral 2-substituted morpholines. semanticscholar.orgrsc.orgnih.gov
Other approaches involve the construction of the stereocenter either before or during the cyclization to form the morpholine ring. semanticscholar.org For instance, the stereocenter can be established in an acyclic precursor which is then cyclized to form the desired chiral morpholine. Alternatively, the stereocenter can be created during the ring-forming reaction itself, for example, through an intramolecular aza-Michael addition or a metal-catalyzed allylic substitution. semanticscholar.org
Enantioselective Catalysis
Enantioselective catalysis is a powerful strategy for the synthesis of chiral molecules, and it has been successfully applied to the preparation of enantioenriched this compound and its derivatives. acs.orgunimi.itnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
Various catalytic systems have been developed for asymmetric fluorination and trifluoromethylation reactions. nih.gov For example, chiral metal complexes, such as those based on palladium, nickel, and copper, have been shown to be effective catalysts for enantioselective fluorination reactions. nih.gov Similarly, organocatalysts, such as chiral amines and thioureas, have been employed in asymmetric trifluoromethylation reactions. acs.orgunimi.it
The development of new chiral ligands and catalysts is an active area of research, with the goal of achieving higher enantioselectivities and broader substrate scope. acs.orgunimi.itnih.gov These advancements are crucial for the practical synthesis of chiral trifluoromethylated compounds for various applications.
Palladium-Catalyzed Hydroamination
Palladium-catalyzed hydroamination has emerged as a valuable method for the stereoselective synthesis of substituted morpholines. rsc.org This reaction involves the addition of an N-H bond across a carbon-carbon double or triple bond, catalyzed by a palladium complex.
In the context of this compound synthesis, this strategy could be applied to an appropriately substituted aminoalkene precursor. The stereoselectivity of the reaction can be controlled by the use of chiral ligands on the palladium catalyst, leading to the formation of a specific enantiomer of the desired morpholine.
For example, a stereoselective synthesis of 2,5-disubstituted morpholines has been developed where a palladium-catalyzed hydroamination of an aminoalkene is the key step. rsc.org This reaction proceeds with high diastereoselectivity, affording the morpholine as a single diastereomer in excellent yield. rsc.org This methodology could potentially be adapted for the synthesis of chiral this compound by using a trifluoromethyl-containing aminoalkene as the substrate.
Recent developments have also shown the utility of palladium catalysis in anti-Michael-type hydroamination reactions, expanding the scope of this transformation. nih.gov Furthermore, gold-catalyzed intramolecular hydroamination followed by asymmetric transfer hydrogenation has been demonstrated as an effective one-pot process for the synthesis of chiral tetrahydroquinolines, showcasing the potential of relay catalysis in generating chiral nitrogen-containing heterocycles. rice.edu
Copper-Promoted Oxyamination
Copper-promoted oxyamination of alkenes provides a direct route to vicinal amino alcohols, which are key structural motifs in morpholines. A copper(II) 2-ethylhexanoate (B8288628) promoted addition of an alcohol and an amine across an alkene has been reported for the synthesis of 2-aminomethyl functionalized morpholines. nih.gov This reaction proceeds with good to excellent yields and high levels of diastereoselectivity. nih.gov
The mechanism likely involves the initial intramolecular addition of the alcohol to the alkene. This method offers a significant advancement in copper(II)-promoted alkene difunctionalization chemistry and provides a facile entry into aminomethyl-functionalized morpholines. nih.gov
While this specific method focuses on 2-aminomethyl morpholines, the underlying principle of copper-promoted oxyamination could be adapted for the synthesis of this compound. This would likely require a substrate containing a trifluoromethyl group and suitable hydroxyl and amino functionalities for the intramolecular cyclization.
Furthermore, copper catalysis has been utilized in the regio- and enantioselective hydroamination of 1-trifluoromethylalkenes to produce α-trifluoromethylamines. acs.org The use of a chiral bisphosphine ligand allows for the synthesis of optically active α-trifluoromethylamines with high enantioselectivity. acs.org This approach demonstrates the potential of copper catalysis for the asymmetric synthesis of building blocks relevant to this compound.
Data Tables
Table 1: Overview of Synthetic Methodologies for this compound and Derivatives
| Methodology | Key Features | Catalyst/Reagent | Advantages | Potential Application for 2-(CF3)morpholine |
| Palladium-Catalyzed Trifluoromethylation | Cross-coupling of precursors with a CF3 source. | Palladium complexes with specialized ligands. | High functional group tolerance, applicable to late-stage functionalization. nih.govsemanticscholar.org | Synthesis of trifluoromethylated precursors for subsequent cyclization. |
| Electrophilic Trifluoromethylation | Reaction of a nucleophilic precursor with an electrophilic CF3+ source. | Togni's reagents, Umemoto's reagents. nih.govchem-station.com | Wide range of compatible nucleophiles. conicet.gov.ar | Direct trifluoromethylation of a pre-formed morpholine or a suitable precursor. |
| Radical Trifluoromethylation | Generation and reaction of a CF3• radical. | Photoredox catalysts, transition metals with radical precursors. mdpi.com | Mild reaction conditions, complementary to ionic methods. | Addition of CF3• to an unsaturated precursor followed by cyclization. |
| Asymmetric Hydrogenation | Reduction of a C=C bond in a dehydromorpholine precursor. | Chiral Rhodium-bisphosphine complexes. semanticscholar.orgrsc.orgnih.govrsc.org | High enantioselectivity, direct formation of the chiral center. semanticscholar.orgrsc.orgnih.govrsc.org | Direct asymmetric synthesis of this compound from a dehydromorpholine precursor. |
| Palladium-Catalyzed Hydroamination | Intramolecular addition of an N-H bond across a C=C bond. | Palladium complexes, potentially with chiral ligands. rsc.org | High stereoselectivity in forming the morpholine ring. rsc.org | Cyclization of a trifluoromethylated aminoalkene precursor. |
| Copper-Promoted Oxyamination | Intramolecular addition of an alcohol and an amine across a C=C bond. | Copper(II) salts. nih.gov | High diastereoselectivity, direct formation of the vicinal amino alcohol moiety. nih.gov | Cyclization of a precursor containing a trifluoromethyl group, a hydroxyl group, and an amino group. |
Organocatalytic Approaches
Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, presents an attractive strategy for the asymmetric synthesis of heterocyclic compounds. While direct organocatalytic methods for this compound are not extensively detailed, related methodologies highlight the potential of this approach. For instance, the asymmetric synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines has been achieved through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. rsc.org This demonstrates the capability of organocatalysts to construct complex trifluoromethylated N-heterocycles with high stereocontrol. rsc.org
In the broader context of morpholine synthesis, organocatalyzed reactions such as intramolecular aza-Michael additions have been employed to create chiral 3-acylmethyl morpholines. semanticscholar.org The principles of enamine and iminium ion catalysis, which are central to organocatalysis, are applicable to the formation of the morpholine ring. The development of new organocatalysts, including those based on the morpholine scaffold itself, continues to expand the toolkit for these transformations. nih.gov These related successes suggest that a dedicated organocatalytic approach could provide a metal-free and highly enantioselective route to chiral this compound derivatives.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This strategy is a reliable and versatile method for asymmetric synthesis. wikipedia.org
A relevant application of this concept is the asymmetric trifluoromethylation of N-acyl oxazolidinones. nih.gov In this approach, an oxazolidinone, serving as the chiral auxiliary, is attached to a carboxylic acid derivative. nih.gov The resulting imide can then undergo diastereoselective trifluoromethylation. nih.gov The steric hindrance provided by the substituents on the oxazolidinone auxiliary directs the incoming trifluoromethyl group to one face of the enolate, establishing a new stereocenter with high selectivity. The auxiliary can then be cleaved hydrolytically or reductively to yield a chiral trifluoromethyl-substituted carboxylic acid or alcohol, respectively, which are versatile precursors for the synthesis of chiral this compound. nih.gov
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type | Typical Applications |
|---|---|---|
| Evans' Oxazolidinones | Oxazolidinone | Aldol reactions, Alkylation reactions, Trifluoromethylation nih.govsigmaaldrich.com |
| Oppolzer's Camphorsultam | Sultam | Michael additions, Oxazoline ring formation wikipedia.org |
| SAMP/RAMP | Hydrazine | Alkylation of ketones and aldehydes |
Deracemization and Chiral Resolution Techniques
When an asymmetric synthesis is not employed, this compound is produced as a racemic mixture of two enantiomers. The separation of these enantiomers is crucial for pharmaceutical applications, as they often exhibit different biological activities. Chiral resolution and deracemization are two primary strategies to obtain enantiomerically pure compounds. nih.gov
Chiral resolution involves the separation of enantiomers, often by converting the racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. mdpi.com Subsequently, the resolving agent is removed to yield the pure enantiomers.
Deracemization is a process where one enantiomer is converted into the other, potentially allowing for a theoretical yield of 100% of the desired enantiomer from a racemate. nih.gov Crystallization-based deracemization techniques, such as Viedma ripening, have gained significant attention. mdpi.com These methods rely on the delicate balance between kinetically and thermodynamically controlled crystallization pathways to achieve the separation and conversion of enantiomers. nih.gov The preparation of both racemic and optically active forms of 2- and 3-trifluoromethylmorpholines has been reported, indicating that such resolution or asymmetric synthesis techniques were successfully applied. researchgate.net
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound is essential for exploring structure-activity relationships (SAR) in drug discovery. e3s-conferences.org Methods have been developed to introduce a wide array of substituents onto the morpholine ring, either by building the ring from functionalized precursors or by modifying the pre-formed heterocycle.
Regioisomeric Considerations: 2- vs. 3-Trifluoromethylmorpholines
A key challenge in the synthesis of trifluoromethylmorpholines is controlling the position of the trifluoromethyl group on the ring, leading to either the 2-CF3 or 3-CF3 regioisomer. The synthetic strategy often dictates the outcome. A preparative, multi-step synthesis for both 2- and 3-trifluoromethylmorpholines has been reported, starting from the commercially available 2-(trifluoromethyl)oxirane (B1348523). researchgate.net This starting material ensures that the trifluoromethyl group is positioned adjacent to the oxygen atom. The subsequent reaction with an appropriate amino alcohol precursor and cyclization leads specifically to the formation of the this compound scaffold. researchgate.net This approach provides a scalable method to obtain multigram quantities of the desired 2-substituted regioisomer, which can then be comprehensively characterized for its potential as a building block in drug discovery. researchgate.net
Functionalization of the Morpholine Ring System
Further diversification of the this compound scaffold can be achieved by direct functionalization of the morpholine ring. Modern synthetic methods, such as C-H activation, offer powerful tools for this purpose. mdpi.com While specific examples on the this compound ring are nascent, related transformations on similar heterocycles provide a proof of concept. For example, a procedure for the cross-dehydrogenative coupling between morpholin-2-ones and cyclic imides has been developed. mdpi.com This method allows for the regioselective functionalization at the C3 position, adjacent to the nitrogen atom. mdpi.com Such strategies could potentially be adapted to introduce substituents onto the carbon framework of a pre-formed this compound ring, providing access to novel derivatives that would be difficult to synthesize through other means.
Synthesis of N-Substituted 2-(Trifluoromethyl)morpholines
Modification at the nitrogen atom of the morpholine ring is a common and straightforward strategy for creating derivatives. The secondary amine of the this compound core can readily undergo a variety of transformations, including alkylation, acylation, and reductive amination.
The synthesis of N-substituted morpholino nucleoside derivatives has been reported via a pathway involving the oxidation of ribonucleosides to a dialdehyde, followed by reductive amination with various alkylamines. nih.gov This demonstrates a mild and versatile method for introducing complex substituents onto the nitrogen atom. nih.gov In other work, N-acyl directing groups, such as the carbobenzyloxy (Cbz) group, have been used to activate dehydromorpholine substrates for asymmetric hydrogenation, which are later removed or can be considered as N-substituted final products. nih.govrsc.org These methods allow for the synthesis of a diverse library of N-substituted this compound derivatives for biological screening.
Table 2: Examples of N-Substitution Reactions on Morpholine Scaffolds
| Reaction Type | Reagents | N-Substituent |
|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Alkyl groups nih.gov |
| Acylation | Acyl Chloride, Base | Acyl groups (e.g., Cbz) nih.gov |
| Alkylation | Alkyl Halide, Base | Alkyl groups |
Green Chemistry Aspects in this compound Synthesis
The integration of green chemistry principles into the synthesis of pharmaceutically relevant molecules like this compound is a critical aspect of modern chemical development, aiming to reduce environmental impact and enhance process safety and efficiency. sekisuidiagnostics.com The core tenets of green chemistry, such as waste prevention, atom economy maximization, use of catalysis, and employment of safer solvents, provide a framework for evaluating and improving synthetic routes. nih.gov
A primary goal in the green synthesis of this compound is to design processes that minimize waste, rather than relying on treating waste after it has been created. nih.gov This involves selecting reactions and starting materials that maximize the incorporation of all materials into the final product, a concept quantified by the principle of atom economy. greenchemistry-toolkit.org
Atom Economy
Atom economy is a key metric for assessing the "greenness" of a synthetic route. It calculates the proportion of reactant atoms that are incorporated into the desired product. youtube.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste than substitution or elimination reactions, which often produce stoichiometric byproducts that must be discarded.
For instance, comparing a traditional multi-step synthesis of a morpholine derivative with a more streamlined, modern approach can highlight significant differences in atom economy. A hypothetical comparison illustrates this point:
| Synthetic Approach | Key Transformation Example | Idealized Reaction Scheme | Theoretical Atom Economy (%) | Key Byproducts |
|---|---|---|---|---|
| Traditional Multi-Step Synthesis | Amide formation followed by reduction | R-NH₂ + ClCOCH₂Cl → R-NHCOCH₂Cl; then reduction | ~50-60% | HCl, Metal Hydride Waste |
| Greener Catalytic Approach | Direct annulation from an amino alcohol | R-NHCH(CF₃)CH₂OH + Ethylene Sulfate → 2-(CF₃)-Morpholine-R | >80% | Inorganic Salts (from base) |
This table is illustrative. The atom economy of the "Greener Catalytic Approach" is based on analogous redox-neutral methods for morpholine synthesis where the second reactant contributes directly to the ring structure. nih.govchemrxiv.org
Catalysis and Energy Efficiency
The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. nih.gov Catalysts, by definition, are not consumed in the reaction and can often be used in small quantities to achieve high efficiency, thereby reducing waste. The development of novel organocatalysts, metal catalysts, or biocatalysts for the key bond-forming steps in this compound synthesis is an active area of research. Photocatalysis, which utilizes light to drive chemical reactions, also represents a promising green technology that can offer more sustainable synthetic pathways. nih.gov
Furthermore, synthetic methods that operate at ambient temperature and pressure are preferred as they reduce energy consumption. greenchemistry-toolkit.org Microwave-assisted synthesis, for example, can often accelerate reaction times and improve yields compared to conventional heating, contributing to a more energy-efficient process. mdpi.com
Safer Solvents and Reaction Conditions
Biocatalysis
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly sustainable approach. nih.gov Enzymes operate under mild conditions (pH and temperature) in aqueous environments, are highly selective, and can lead to products with high enantiopurity. nih.gov For a chiral molecule like this compound, employing a biocatalytic step, for instance, through a transaminase or hydrolase, could provide an efficient and environmentally benign route to the desired enantiomer, avoiding the need for chiral separation or complex asymmetric catalysts. nih.govrsc.org
Reactivity and Chemical Transformations of 2 Trifluoromethyl Morpholine
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is known for its high stability, but under certain conditions, it can participate in chemical transformations.
Defluorinative Transformations
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group generally resistant to cleavage. However, defluorinative functionalization, which involves the selective activation and transformation of a C-F bond, represents a significant area of research for creating novel fluorinated molecules. While specific studies on the defluorinative transformations of 2-(trifluoromethyl)morpholine are not extensively documented, the reactivity of other trifluoromethylated compounds can provide insights.
For instance, methods for the C-F bond activation in trifluoromethylarenes and trifluoromethylated carbonyl compounds have been developed. rsc.orgnih.gov These transformations often employ electrochemical methods, photochemistry, or strong Lewis acids to facilitate the cleavage of a C-F bond, allowing for the introduction of other functional groups. rsc.orgnih.gov It is plausible that similar strategies could be applied to this compound to achieve defluorinative alkylation or other modifications at the trifluoromethyl-bearing carbon, though this remains an area for further investigation.
Table 1: Examples of Defluorinative Transformations on Related Compounds
| Starting Material Class | Transformation | Reagents/Conditions | Product Class |
| Trifluoromethylarenes | Trihydrodefluorination | Electrochemical (e-THDF), silyl (B83357) cations | Methylarenes rsc.org |
| Trifluoroacetates | Defluorinative Alkylation | Photochemical, diaryl ketone HAT catalyst | gem-Difluoro esters nih.gov |
| Trifluoromethylketones | C-F Bond Functionalization | Formation of difluoroenolates | Difluoromethylene compounds nih.gov |
This table presents examples of defluorinative transformations on compounds containing a trifluoromethyl group, which may suggest potential reactivity pathways for this compound.
Influence on Acidity and Basicity
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly influences the acidity and basicity of nearby functional groups. In this compound, the -CF3 group is positioned alpha to the nitrogen atom of the morpholine (B109124) ring.
The presence of the trifluoromethyl group decreases the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted morpholine. The pKa of the conjugate acid of morpholine (morpholinium ion) is approximately 8.49. sciencemadness.org For this compound, the pKa of its conjugate acid is expected to be significantly lower, indicating that it is a weaker base. This reduced basicity is a direct consequence of the inductive effect of the -CF3 group, which destabilizes the positive charge on the nitrogen in the protonated form.
Reactivity of the Morpholine Nitrogen Atom
The secondary amine nitrogen in the morpholine ring is nucleophilic and is the primary site for a variety of chemical transformations.
Alkylation and Acylation Reactions
The nitrogen atom in this compound can readily undergo N-alkylation and N-acylation reactions. These are fundamental transformations for the derivatization of secondary amines.
N-Alkylation involves the reaction of the morpholine nitrogen with an alkylating agent, such as an alkyl halide or an alcohol under catalytic conditions, to form a tertiary amine. nih.govresearchgate.net While the nucleophilicity of the nitrogen in this compound is reduced by the adjacent -CF3 group, it is still capable of participating in these reactions.
N-Acylation is the reaction of the morpholine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an N-acylmorpholine (an amide). nih.gov This is a common method for the synthesis of amides and for the protection of the amine functionality.
Table 2: General Alkylation and Acylation Reactions of Morpholines
| Reaction | Reagent | Product |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-(trifluoromethyl)morpholine |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-2-(trifluoromethyl)morpholine |
This table outlines the general reactions that the nitrogen atom of this compound is expected to undergo.
Amide and Carbamate Formation
As a secondary amine, this compound serves as a precursor for the synthesis of various amides and carbamates.
Amide formation is typically achieved through the acylation reactions described above. A wide range of carboxylic acid derivatives can be coupled with this compound to produce the corresponding N-substituted amides. nih.govescholarship.org
Carbamate formation involves the reaction of this compound with reagents such as chloroformates or by a three-component coupling with carbon dioxide and an alkyl halide. organic-chemistry.orgorganic-chemistry.org This leads to the formation of N-carbamoyl derivatives, which are important functional groups in medicinal chemistry.
Quaternization Reactions
The nitrogen atom in N-alkylated derivatives of this compound, being a tertiary amine, can undergo quaternization. This reaction involves the treatment with an alkyl halide to form a quaternary ammonium (B1175870) salt. researchgate.net The resulting quaternary salt carries a permanent positive charge on the nitrogen atom. The rate and feasibility of this reaction would be influenced by the steric hindrance and the electronic effects of the substituents on both the morpholine ring and the alkylating agent.
Reactivity of the Morpholine Ring System
The reactivity of the morpholine ring in this compound derivatives encompasses a range of transformations, including ring-opening, oxidation at both nitrogen and carbon centers, and participation in cycloaddition reactions under specific conditions.
The morpholine ring is generally a stable heterocyclic system. However, under specific oxidative conditions, it can undergo ring cleavage. A notable example is the visible-light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-aryl morpholine derivatives. This reaction provides a method for the oxidative ring-opening of morpholines under mild conditions, avoiding the use of harsh reagents. google.com
The process typically involves dissolving the morpholine derivative in an organic solvent, such as acetonitrile (B52724), in the presence of a photocatalyst. The reaction is conducted under an oxygen atmosphere and irradiated with visible light (e.g., a blue LED lamp). google.com This method utilizes molecular oxygen as the terminal oxidant and visible light as a sustainable energy source to break the C2-C3 or C5-C6 bond of the morpholine ring, leading to the formation of formamide-containing products. google.com For instance, the oxidative cleavage of 4-(o-tolyl)morpholine (B1609646) yields 2-(N-o-tolylformamido)ethyl formate (B1220265).
| Substrate | Product(s) | Yield | Conditions |
| 4-(o-tolyl)morpholine | 2-(N-o-tolylformamido)ethyl formate | 30% | 4CzIPN (1 mol%), 2,6-lutidine, O2, 9W blue light, rt, 41h |
| 4-(3-chlorophenyl)morpholine | 2-(N-(3-chlorophenyl)formamido)ethyl formate | 56% | 4CzIPN (1 mol%), 2,6-lutidine, O2, 9W blue light, rt |
| 4-phenyl-2-methylmorpholine | 1-(N-phenylformamido)propan-2-yl formate and 2-(N-phenylformamido)ethyl acetate | Not specified | 4CzIPN (1 mol%), 2,6-lutidine, O2, 9W blue light, rt |
Table 1: Examples of Photocatalytic Oxidative Ring-Opening of Morpholine Derivatives. google.com
While this specific study does not exclusively use this compound as a substrate, the established functional group tolerance suggests the methodology could be applicable to derivatives bearing the CF3 group. The electron-withdrawing nature of the trifluoromethyl group might influence the reaction kinetics and regioselectivity of the ring cleavage.
Oxidation of the this compound scaffold can occur at either the nitrogen atom or the carbon atoms of the ring.
N-Oxidation: The tertiary amine of the morpholine ring is susceptible to oxidation, forming a stable N-oxide. This transformation is particularly relevant in the context of drug metabolism and degradation. For example, a potent substance P antagonist featuring a 2-alkoxy-3-aryl-4-substituted morpholine core, with bistrifluoromethylphenyl groups, was found to undergo oxidative degradation at the morpholine nitrogen to form the corresponding N-oxide. nih.gov This N-oxide intermediate is reactive and can undergo subsequent novel thermal rearrangements, including elimination/addition pathways and nih.govresearchgate.net-sigmatropic shifts, leading to various degradation products. nih.gov The formation of N-oxides can significantly alter the physicochemical properties of the parent molecule, such as solubility and polarity. acs.org
C-Oxidation: Oxidation can also occur at the carbon atoms of the morpholine ring, particularly those adjacent to the heteroatoms. The photocatalytic degradation of morpholine in the presence of TiO2 has been shown to produce hydroxy and oxo derivatives. rsc.org This suggests that the carbon atoms in the this compound ring could be similarly functionalized under appropriate oxidative conditions. The presence of the electron-withdrawing CF3 group at C2 would likely deactivate this position towards electrophilic attack but could influence the regioselectivity of radical-based oxidation processes.
The saturated morpholine ring of this compound lacks a π-system and is therefore generally unreactive as a substrate in conventional cycloaddition reactions. However, morpholine itself can act as a nucleophilic reagent to initiate a sequence of reactions that culminates in a cycloaddition.
In a morpholine-mediated defluorinative cycloaddition, morpholine is not the substrate but a key reagent. The reaction occurs between gem-difluoroalkenes and organic azides, where morpholine acts as both a solvent and a nucleophile. beilstein-journals.org The proposed mechanism involves an initial nucleophilic attack by morpholine at the α-position of the gem-difluoroalkene. This is followed by the elimination of a fluoride (B91410) ion to form an enamine intermediate. This intermediate then undergoes a [3+2] cycloaddition with an organic azide (B81097) to form a 1,4,5-trisubstituted-1,2,3-triazole with a morpholino group at the C4 position. beilstein-journals.org The regioselectivity is controlled by the initial preferential attack of morpholine over the azide on the gem-difluoroalkene. beilstein-journals.org While this reaction does not involve the cycloaddition of the this compound ring itself, it demonstrates a scenario where the morpholine moiety is incorporated into a newly formed ring system through a cycloaddition pathway.
Mechanistic Studies of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and designing synthetic pathways. Studies have focused on elucidating reaction pathways and the role of catalysts in modulating these transformations.
Mechanistic investigations into the reactions of morpholine derivatives often reveal complex pathways involving radical intermediates, rearrangements, and the formation of specific intermediates that can be detected spectroscopically.
Photocatalytic Ring-Opening: The visible-light-induced oxidative ring-opening of N-aryl morpholines is believed to proceed through a photocatalytic cycle. It is proposed that the photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) process, generating a radical cation from the morpholine derivative. nih.gov This radical cation then reacts with oxygen, leading to the cleavage of a C-C bond and the eventual formation of the observed formamide (B127407) products. google.com The role of additives, such as Brønsted acids, can be critical in protonating the substrate, preserving the photocatalyst, and preventing product oxidation. nih.gov
N-Oxide Rearrangements: The degradation of a morpholine-containing substance P antagonist was shown to proceed via its N-oxide. The subsequent transformations of this N-oxide were elucidated by LC/MS and MS/MS analyses. The studies proposed that the N-oxide undergoes novel thermal rearrangements through elimination/addition mechanisms and an unusual, facile nih.govresearchgate.net-sigmatropic rearrangement to yield the final degradation products. nih.gov
Cycloaddition Intermediates: In the morpholine-mediated defluorinative cycloaddition, the reaction mechanism was probed using ¹⁹F NMR spectroscopy. These studies successfully identified a key addition-elimination intermediate formed between morpholine and the gem-difluoroalkene. The detection of this vinyl fluoride intermediate (INT-1) provided strong evidence for the proposed pathway, where morpholine addition precedes the cycloaddition step. beilstein-journals.org
Catalysis plays a pivotal role in enabling and controlling the reactivity of the this compound system, allowing for transformations to occur under mild conditions with high selectivity.
Photocatalysis: As discussed, photocatalysis is a key strategy for the oxidative ring-opening of morpholine derivatives. google.com Photocatalysts like 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) are effective in promoting the reaction under visible light irradiation. google.com The catalyst's function is to absorb light energy and initiate the electron transfer process that triggers the reaction cascade. frontiersin.org This approach represents a sustainable and mild alternative to traditional oxidative methods.
Lewis Acid Catalysis: While not extensively documented for reactions on the this compound ring itself, Lewis acid catalysis is a common strategy for activating fluorinated compounds. For instance, the combination of a Lewis acid (e.g., iron(III) chloride) and a Lewis base can be used for the catalytic activation of reagents for trifluoromethylthiolation of arenes. nih.gov In the context of this compound, a Lewis acid could potentially coordinate to the ring oxygen or nitrogen, activating the ring towards nucleophilic attack or other transformations. In photocatalytic systems for morpholine synthesis, Lewis acids can work in concert with the photocatalyst to achieve high yields and stereoselectivity. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 2-(Trifluoromethyl)morpholine, providing atom-level information about its chemical environment.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy of this compound is used to identify and characterize the protons within the morpholine (B109124) ring. The electron-withdrawing trifluoromethyl group at the C2 position significantly influences the chemical shifts of adjacent protons. The proton at the C2 position is expected to be the most deshielded due to the strong inductive effect of the CF₃ group. The protons on the carbons adjacent to the oxygen (C3 and C5) and nitrogen (C6) atoms will also exhibit characteristic chemical shifts.
The signals for the morpholine ring protons typically appear as complex multiplets due to geminal and vicinal couplings. The coupling constants (J-values) provide valuable information about the dihedral angles between adjacent protons, which can help to deduce the preferred conformation of the morpholine ring, which is generally a chair conformation nih.gov.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 3.5 - 4.0 | m |
| H-3 | 3.8 - 4.2 | m |
| H-5 | 3.6 - 4.0 | m |
| H-6 | 2.8 - 3.2 | m |
| NH | 1.5 - 2.5 | br s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is employed to elucidate the carbon framework of this compound. The spectrum will show distinct signals for each of the four unique carbon atoms in the morpholine ring and the carbon of the trifluoromethyl group. The carbon atom directly bonded to the trifluoromethyl group (C2) will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of C2 will also be significantly influenced by the electronegative fluorine atoms. The carbons adjacent to the heteroatoms (C3, C5, and C6) will also have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 75 - 85 |
| C-3 | 65 - 75 |
| C-5 | 65 - 75 |
| C-6 | 45 - 55 |
| CF₃ | 120 - 130 (q) |
Note: These are predicted values and may vary based on the solvent and experimental conditions. The CF₃ signal is a quartet (q) due to ¹JCF coupling.
¹⁹F NMR Spectroscopy for Trifluoromethyl Group Characterization
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for characterizing the trifluoromethyl group in this compound. Due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range, ¹⁹F NMR provides a clean and informative spectrum nih.govazom.com. The trifluoromethyl group will typically appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is sensitive to its electronic environment and can provide confirmation of the successful introduction of the group into the morpholine ring. The typical chemical shift range for a CF₃ group attached to an aliphatic carbon is around -70 to -80 ppm relative to a standard reference such as CFCl₃.
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the structural connectivity of this compound.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbons (vicinal coupling) or on the same carbon (geminal coupling) sdsu.edu. This helps to trace the proton connectivity within the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached columbia.edu. This allows for the direct assignment of each proton signal to its corresponding carbon signal.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion of this compound with high accuracy. This precise mass measurement allows for the unambiguous determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the synthesized molecule and distinguishing it from other compounds with the same nominal mass. For this compound (C₅H₈F₃NO), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value.
Table 3: Calculated Exact Mass for this compound
| Ion | Formula | Calculated Exact Mass |
| [M]⁺ | C₅H₈F₃NO | 155.0558 |
| [M+H]⁺ | C₅H₉F₃NO | 156.0636 |
Fragmentation Patterns and Structural Information
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization, typically by electron impact (EI), the resulting molecular ion (M+) is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of cyclic amines and fluorinated compounds follows predictable pathways that allow for structural confirmation. whitman.edu
The fragmentation of the this compound molecular ion is expected to proceed through several key pathways:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For the morpholine ring, this can lead to the opening of the ring structure. Cleavage next to the nitrogen is often a dominant process.
Loss of the Trifluoromethyl Group: The C-CF3 bond can cleave, leading to the loss of a trifluoromethyl radical (•CF3) or cation (CF3+). This would result in a significant peak at M-69.
Ring Cleavage: The morpholine ring can undergo fragmentation at various points. A characteristic fragmentation for morpholine itself involves the loss of ethylene (B1197577) oxide, which may also be a possible pathway for its derivatives. researchgate.net Another common pattern in cyclic amines is the loss of an alkene molecule from the ring structure after initial alpha-cleavage. whitman.edu
Retro-Diels-Alder (RDA) Reaction: Although less common for saturated heterocycles compared to their unsaturated counterparts, an RDA-type fragmentation could theoretically occur, splitting the ring into two smaller fragments.
The analysis of these fragments provides a molecular fingerprint that confirms the presence of the morpholine ring and the trifluoromethyl substituent.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Loss |
| 157 | [C5H8F3NO]+• | Molecular Ion (M+) |
| 156 | [C5H7F3NO]+ | Loss of a hydrogen atom (M-1) |
| 128 | [C4H7NO]+ | Loss of a formyl fluoride (B91410) (•CHO) and subsequent rearrangement |
| 88 | [C4H6NO]+ | Loss of the trifluoromethyl group (•CF3) |
| 56 | [C3H6N]+ | Fragment resulting from ring cleavage |
Note: This table is predictive and based on common fragmentation patterns of related structures. Actual experimental data may show variations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. dummies.com Different chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. An IR spectrum is a plot of this absorption, which reveals the molecular constitution. vscht.cz
For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups: the secondary amine (N-H), the ether linkage (C-O-C), the trifluoromethyl group (C-F), and the aliphatic C-H bonds.
N-H Stretch: The secondary amine will exhibit a moderate absorption band in the region of 3300-3500 cm⁻¹. libretexts.org
C-H Stretch: The aliphatic C-H bonds of the morpholine ring will show strong absorptions in the 2850-3000 cm⁻¹ range. dummies.com
C-O-C Stretch: The ether linkage within the morpholine ring typically displays a strong, characteristic stretching vibration between 1070-1150 cm⁻¹.
C-F Stretches: The trifluoromethyl group is a very strong IR absorber. The C-F stretching vibrations are expected to produce intense bands in the region of 1100-1350 cm⁻¹. The presence of multiple strong peaks in this area is highly indicative of a CF3 group.
N-H Bend: The bending vibration for the secondary amine typically appears in the 1550-1650 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate |
| Alkane | C-H Stretch | 2850 - 3000 | Strong |
| Ether | C-O-C Stretch | 1070 - 1150 | Strong |
| Trifluoromethyl | C-F Stretch | 1100 - 1350 | Very Strong, Multiple Bands |
| Amine | N-H Bend | 1550 - 1650 | Moderate |
X-ray Crystallography for Solid-State Structure Elucidation
A single-crystal X-ray diffraction study of this compound or a suitable crystalline derivative would reveal:
Ring Conformation: It would confirm the expected chair conformation of the six-membered morpholine ring, which is the most stable arrangement.
Substituent Position: The analysis would show whether the trifluoromethyl group occupies an axial or equatorial position on the chair conformer in the solid state.
Intermolecular Interactions: It would elucidate the nature of intermolecular forces in the crystal lattice, such as hydrogen bonding involving the secondary amine's N-H group as a donor and the oxygen or nitrogen atoms as acceptors.
Precise Structural Parameters: Exact measurements of C-C, C-N, C-O, and C-F bond lengths and angles would be obtained, providing insight into the electronic influence of the CF3 group. nih.gov
While the specific crystal structure of the parent compound this compound may not be widely published, data from related trifluoromethyl-substituted heterocyclic structures demonstrate the power of this technique in providing detailed structural insights. nih.gov
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
The carbon atom at the 2-position of the morpholine ring, which bears the trifluoromethyl group, is a stereocenter. This means that this compound exists as a pair of non-superimposable mirror images called enantiomers. gcms.cz Chiral chromatography is the primary analytical method used to separate these enantiomers, allowing for the determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.). mdpi.comsigmaaldrich.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). nih.gov These phases are themselves chiral and interact differently with each enantiomer, leading to different retention times.
Common CSPs: For a molecule like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. lcms.cz Macrocyclic glycopeptide phases (e.g., Teicoplanin-based) also offer a wide range of selectivity for chiral amines. nih.gov
Mobile Phases: The choice of mobile phase is critical for achieving separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. In reversed-phase mode, mixtures of water and acetonitrile (B52724) or methanol (B129727) are used.
Indirect Method: An alternative, though less common, approach involves derivatizing the racemic amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. longdom.orgnih.gov
Chiral Gas Chromatography (GC): GC is also a powerful tool for enantiomeric separation, particularly for volatile compounds. chromatographyonline.com
Chiral Columns: Separation is achieved using capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz
Derivatization: To improve the volatility and chromatographic behavior of the amine, it is often necessary to perform a derivatization step. The N-H group can be acylated, for example, with trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile amide derivative before injection into the GC system. sigmaaldrich.com This derivatization does not affect the chiral center.
Table 3: Chiral Chromatography Methods for Enantiomeric Purity
| Technique | Stationary Phase (Column Type) | Typical Mobile Phase / Carrier Gas | Key Information Obtained |
| Chiral HPLC | Polysaccharide-based (e.g., Cellulose DMP), Macrocyclic Glycopeptide | Normal Phase: Hexane/IsopropanolReversed Phase: Acetonitrile/Water | Separation of enantiomers, determination of enantiomeric ratio and enantiomeric excess (e.e.). |
| Chiral GC | Derivatized Cyclodextrin (e.g., CHIRALDEX®) | Carrier Gas: Helium or Hydrogen | Separation of derivatized enantiomers, high-resolution quantification of enantiomeric purity. |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and other molecular characteristics.
While specific quantum chemical studies focused solely on 2-(Trifluoromethyl)morpholine are not extensively detailed in the public literature, the electronic properties can be inferred from its constituent parts and analyses of analogous molecules researchgate.netrjptonline.org. The molecule's electronic structure is dominated by the interplay between the electron-rich morpholine (B109124) ring and the potent electron-withdrawing trifluoromethyl (CF3) group.
DFT calculations are commonly employed to analyze these features mdpi.comaps.org. Key aspects investigated include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. For morpholine, the HOMO is typically localized on the non-bonding orbital of the nitrogen atom rsc.org. The introduction of the CF3 group at the C2 position is expected to lower the energy of both the HOMO and LUMO due to its strong inductive effect, potentially influencing the molecule's reactivity and stability.
Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. The morpholine oxygen and nitrogen atoms are regions of negative potential (nucleophilic), while the hydrogen on the nitrogen and the hydrogens on the ring are areas of positive potential. The highly electronegative fluorine atoms of the CF3 group create a strong positive potential on the attached carbon atom and a negative potential around themselves nih.gov.
Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about bonding, charge delocalization, and hyperconjugative interactions within the molecule. Such an analysis would likely confirm significant charge transfer from the morpholine ring towards the electron-withdrawing CF3 group.
Computational studies on related fluorinated compounds have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to determine these electronic properties and analyze the influence of substituents researchgate.netmdpi.com.
The conformational landscape of this compound is dictated by the puckering of the six-membered morpholine ring and the orientation of the trifluoromethyl substituent.
Morpholine Ring Conformation: Like cyclohexane, morpholine predominantly adopts a chair conformation , which is significantly lower in energy than boat or twist-boat forms nih.govresearchgate.netutdallas.edu. Theoretical calculations have shown the chair conformers of morpholine to be approximately 7.5 kcal/mol more stable than skew-boat conformers researchgate.net. The parent morpholine ring exists as an equilibrium between two chair conformers, distinguished by the orientation of the N-H bond, which can be either axial (Chair-Ax) or equatorial (Chair-Eq) nih.govresearchgate.net. The Chair-Eq conformer is generally found to be the more stable, though the energy difference is small nih.govresearchgate.net.
| Conformer | Relative Energy (cm⁻¹) | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| Chair-Equatorial (Chair-Eq) | 0 | 0 | nih.gov |
| Chair-Axial (Chair-Ax) | 109 ± 4 | ~0.31 | nih.gov |
| Twist-Boat | > 2500 | > 7.15 | researchgate.net |
Influence of the C2-Trifluoromethyl Group: The introduction of a bulky trifluoromethyl group at the C2 position is expected to have a profound impact on the conformational equilibrium. To avoid significant steric strain, particularly 1,3-diaxial interactions with the axial hydrogens at C4 (the nitrogen) and C6, the CF3 group will have a very strong preference for the equatorial position . This would lead to a significant stabilization of the chair conformer where the CF3 group is equatorial, making it the overwhelmingly predominant conformation in any equilibrium. Quantum chemical calculations on substituted morpholines have confirmed that the ring typically maintains its chair form researchgate.net.
Computational chemistry is a valuable tool for investigating the mechanisms and energetics of chemical reactions. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies, which provides a deeper understanding of reaction feasibility and kinetics researchgate.net.
For the synthesis of morpholine derivatives, several pathways exist. Theoretical studies can elucidate the step-by-step mechanism, for example, by modeling nucleophilic substitution or reductive amination pathways. By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile for a proposed synthetic route can be constructed researchgate.net. While specific energetic studies detailing the synthesis of this compound are not prominent in the surveyed literature, these computational methods are standard practice for understanding the formation of complex heterocyclic molecules.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery, used to predict how a ligand like this compound might bind to a protein target and to assess the stability of the resulting complex nih.govresearchgate.net.
The this compound scaffold is a valuable pharmacophore, presenting several features that can engage in favorable interactions within a protein's binding site mdpi.comresearchgate.net. Docking studies on numerous derivatives have revealed a common pattern of interactions nih.govacademindex.comosti.gov.
Morpholine Ring Interactions: The morpholine moiety itself is a versatile interaction partner. The oxygen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. The carbon atoms of the ring can also participate in hydrophobic or van der Waals interactions researchgate.net.
Trifluoromethyl Group Interactions: The CF3 group is not merely a bulky, lipophilic substituent; it plays a crucial and unique role in molecular recognition nih.govresearchgate.net. Studies have shown that trifluoromethyl groups can significantly enhance binding affinity through favorable multipolar interactions with the protein backbone nih.govacs.org. Specifically, an orthogonal interaction between the C-F bond and the plane of a backbone amide (C–F···C=O) is a frequently observed and stabilizing contact that contributes substantially to affinity nih.govacs.org. This interaction allows the ligand to engage the polar backbone at geometries where traditional hydrogen bonds are not possible nih.govacs.org.
| Molecular Moiety | Interaction Type | Potential Protein Partner |
|---|---|---|
| Morpholine Oxygen | Hydrogen Bond Acceptor | Backbone N-H, Sidechains (e.g., Arg, Lys, Ser) |
| Morpholine Nitrogen (N-H) | Hydrogen Bond Donor | Backbone C=O, Sidechains (e.g., Asp, Glu, Ser) |
| Morpholine Ring (CH₂) | Hydrophobic / van der Waals | Aliphatic/Aromatic Sidechains (e.g., Ala, Val, Leu, Phe) |
| Trifluoromethyl (CF₃) Group | Multipolar (C–F···C=O) | Polar Protein Backbone Carbonyls |
| Trifluoromethyl (CF₃) Group | Hydrophobic / van der Waals | Hydrophobic Pockets |
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to evaluate the dynamic stability of the predicted protein-ligand complex researchgate.netbioinformaticsreview.com. These simulations, which model the movement of atoms over time, can confirm whether key interactions identified in docking are maintained, reveal the role of water molecules in the binding site, and assess conformational changes in the protein or ligand upon binding nih.govresearchgate.netspringernature.com. Studies on related morpholine-containing inhibitors have used MD simulations of up to 100 nanoseconds to validate the stability of the binding pose and confirm favorable protein-ligand interactions over time mdpi.com.
A primary goal of computational chemistry in drug design is the accurate prediction of binding affinity arxiv.orgcolumbia.edu. The presence of a trifluoromethyl group is a well-established strategy for enhancing this affinity nih.gov.
Docking Scores: Molecular docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) and rank different potential ligands springernature.com. Structure-activity relationship analyses from studies on complex inhibitors containing both morpholine and trifluoromethyl groups have consistently shown that the presence of the CF3 group significantly enhances potency and binding affinity to the target active site mdpi.com.
Free Energy Calculations: More rigorous, albeit computationally expensive, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used with MD simulations to calculate the relative binding free energies between similar ligands. These methods provide more accurate predictions and are invaluable in lead optimization.
Dynamic Behavior and Stability
Computational studies investigating the dynamic behavior and stability of this compound focus on the influence of the trifluoromethyl (CF3) group on the morpholine ring's conformation and energetic landscape. The morpholine ring typically exists in a chair conformation, which is its most stable energetic state. The introduction of a bulky and highly electronegative trifluoromethyl group at the C-2 position is expected to have a significant impact on this conformational preference.
The stability of this compound is also influenced by the strong carbon-fluorine bonds within the CF3 group. These bonds are exceptionally stable and resistant to metabolic degradation, a property that is highly desirable in drug design. This increased metabolic stability can lead to an extended half-life of drug candidates incorporating this moiety.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
QSAR and SAR studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. For this compound, these studies aim to correlate its structural features with its biological activities.
Table 1: Key Physicochemical Descriptors for the Trifluoromethyl Group
| Descriptor | Value/Effect | Implication in Drug Design |
| Hansch Lipophilicity Parameter (π) | +0.88 | Increases lipophilicity, potentially enhancing membrane permeability. mdpi.com |
| Hammett Electronic Parameter (σ) | ~0.54 (for para-substitution) | Strong electron-withdrawing effect, can alter the pKa of nearby functional groups and influence binding interactions. |
| Molar Volume | ~44 ų | Significantly larger than a methyl group (~22 ų), impacting steric interactions with biological targets. |
| Electronegativity | High | The high electronegativity of fluorine atoms creates a strong dipole moment. mdpi.com |
These descriptors are utilized in QSAR equations to model the impact of the trifluoromethyl group on biological activity, helping to predict the potency of new analogues.
The introduction of a 2-(trifluoromethyl) group into a morpholine-containing drug candidate can significantly modulate its biological activity. SAR studies of various morpholine derivatives have highlighted the importance of substitution on the morpholine ring for potency and selectivity. e3s-conferences.orgnih.gov
The strong electron-withdrawing nature of the CF3 group can influence the basicity of the morpholine nitrogen. This modulation of pKa can be critical for the interaction with biological targets, such as enzymes or receptors, where the protonation state of the nitrogen atom is important for binding.
Furthermore, the increased lipophilicity conferred by the CF3 group can enhance the ability of a molecule to cross cellular membranes and the blood-brain barrier. mdpi.com This is a crucial factor for drugs targeting the central nervous system. The metabolic stability endowed by the CF3 group is another key factor, as it can lead to improved pharmacokinetic profiles. mdpi.com
For instance, in the development of kinase inhibitors, the morpholine moiety is often used to improve physicochemical properties and potency. researchgate.net The addition of a trifluoromethyl group could further enhance these properties by providing additional hydrophobic interactions within the kinase binding pocket and by blocking potential sites of metabolism.
While specific SAR studies on this compound are not extensively reported in the public domain, the known effects of the trifluoromethyl group on molecular properties provide a strong basis for its rational incorporation in drug design. The unique combination of steric bulk, high electronegativity, and lipophilicity makes the this compound scaffold a valuable component for the development of novel therapeutics. mdpi.com
Applications of 2 Trifluoromethyl Morpholine in Organic Synthesis
As Chiral Building Blocks and Auxiliaries
Optically active 2-(trifluoromethyl)morpholine serves as a crucial chiral synthon for creating stereochemically complex molecules. The presence of the stereocenter adjacent to the ring oxygen atom allows for the controlled introduction of chirality into larger molecular frameworks.
The synthesis of enantioenriched this compound has been achieved through various methods, establishing it as a readily accessible chiral building block. enamine.netresearchgate.net One notable and efficient method is the asymmetric hydrogenation of 2-substituted dehydromorpholines. rsc.orgsemanticscholar.org This reaction, catalyzed by a rhodium complex with a large bite angle bisphosphine ligand, can produce a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.orgrsc.org
Research has demonstrated that substrates with electron-withdrawing groups, such as a trifluoromethyl group, perform particularly well in these hydrogenations. For instance, the asymmetric hydrogenation of a trifluoromethyl-substituted dehydromorpholine yielded the corresponding chiral this compound with a high degree of stereocontrol. rsc.orgsemanticscholar.org The resulting enantioenriched products are valuable intermediates that can be transformed into key components of bioactive drug candidates. rsc.org
| Substrate (1f) | Product (2f) | Yield | Enantiomeric Excess (ee) |
| N-Boc-5,6-dihydro-2-(4-(trifluoromethyl)phenyl)-4H-1,4-oxazine | N-Boc-2-(4-(trifluoromethyl)phenyl)morpholine | >99% | 94% |
Table 1: Asymmetric Hydrogenation of a Trifluoromethyl-Substituted Dehydromorpholine. Data sourced from Chemical Science (RSC Publishing). rsc.org
The morpholine (B109124) scaffold is generally recognized for its utility in chiral auxiliaries for asymmetric synthesis. lifechemicals.com While the direct application of this compound derivatives as catalysts or mediators in asymmetric transformations is a developing area, their role as chiral building blocks is well-established. The synthesis of these compounds in optically active forms is the critical first step, providing the necessary stereochemical information for subsequent reactions. rsc.orgsemanticscholar.org The availability of these chiral synthons allows chemists to design and construct complex molecules with precise three-dimensional arrangements, a fundamental requirement in medicinal chemistry and materials science.
In the Synthesis of Bioactive Molecules
The incorporation of the this compound moiety is a strategic choice in medicinal chemistry to enhance the pharmacological profile of drug candidates. It is used to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity.
This compound and its regioisomers are considered highly useful building blocks for drug discovery. enamine.netresearchgate.net Scalable synthetic routes commencing from commercially available materials like 2-(trifluoromethyloxirane) have made these compounds readily available in multigram quantities for research and development. enamine.netresearchgate.net The unique structure, featuring both the trifluoromethyl group and the morpholine ring, is leveraged to develop new drug candidates with potentially improved therapeutic effects. The morpholine ring itself is a component in approximately 20 commercially available drugs. lifechemicals.com
The this compound motif and its constituent parts are integral to the design of advanced therapeutic agents, particularly kinase inhibitors and compounds active in the central nervous system (CNS).
Kinase Inhibitors: The morpholine ring is a crucial feature for binding to the hinge region of many kinases, such as phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR). acs.orgnih.gov The oxygen atom of the morpholine ring often forms a critical hydrogen bond with backbone amide residues in the kinase active site. acs.orgnih.gov The addition of a trifluoromethyl group elsewhere on the molecule can enhance potency and selectivity. acs.org Several potent PI3K/mTOR inhibitors incorporate these structural features. For example, PQR309 (bimiralisib) is a pan-class I PI3K/mTOR inhibitor based on a 4,6-dimorpholino-1,3,5-triazine scaffold, and PQR530 is a dual PI3K/mTOR inhibitor that also contains a morpholine moiety. acs.orgacs.org These examples underscore the synergistic contribution of the morpholine and trifluoromethyl groups in designing potent and selective kinase inhibitors. acs.orgnih.gov
| Compound | Target(s) | Key Structural Features |
| PQR309 (bimiralisib) | Pan-class I PI3K, mTOR | 4,6-dimorpholino-1,3,5-triazine base; 2-amino-4-(trifluoromethyl)pyridine (B24480) moiety acs.org |
| PQR530 | Class I PI3K, mTOR | (S)-3-methylmorpholino and morpholino groups on a 1,3,5-triazine (B166579) core acs.org |
| Compound 26 | PI3K, mTOR | 2-morpholino-pyrimidine core with sulfonyl side chains nih.gov |
Table 2: Examples of Kinase Inhibitors Incorporating Morpholine and Trifluoromethyl Moieties.
CNS-Active Compounds: Developing drugs for the central nervous system requires a delicate balance of properties to ensure permeability across the blood-brain barrier (BBB). nih.govacs.orgacs.org The morpholine heterocycle is highly valued in this context due to its favorable physicochemical and conformational properties. nih.govacs.orgresearchgate.net The presence of the weak basic nitrogen and the polar oxygen atom provides a unique pKa value and conformational flexibility, which can improve aqueous solubility and brain permeability. nih.govacs.orgacs.org When combined with a trifluoromethyl group, which increases lipophilicity, the resulting this compound scaffold offers a powerful tool for modulating the pharmacokinetic properties of CNS drug candidates. nih.govresearchgate.net
Structural elements found in this compound are relevant in the design of antidepressant and antipsychotic medications. The morpholine ring is a key component of the approved antidepressant drug Reboxetine. lifechemicals.com Furthermore, studies have evaluated morpholine-containing compounds, such as 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine, for potential antipsychotic and antidepressant activity, with results indicating an influence on dopaminergic neurotransmission. nih.gov
The trifluoromethyl group is also present in compounds with these activities. Fluotracen is a tricyclic compound that exhibits properties characteristic of both antipsychotic and antidepressant agents in animal models. The strategic combination of the morpholine scaffold, known for its favorable CNS properties, and the trifluoromethyl group, used to fine-tune potency and metabolic stability, makes this compound a building block of significant interest for the discovery of novel antidepressant and antipsychotic drugs. rsc.orglifechemicals.com
Pharmaceutical Intermediates and Lead Compounds
Anti-cancer Agents
The morpholine ring is a recognized pharmacophore in the design of anti-cancer agents, and its derivatives have been investigated for activity against various cancer cell lines. e3s-conferences.organichemllc.com The incorporation of a trifluoromethyl group into this scaffold is a strategy aimed at enhancing the therapeutic potential of these compounds. The CF3 group's strong electron-withdrawing nature and metabolic stability can improve a drug candidate's pharmacokinetic profile. nih.gov
Research into morpholine-containing quinazoline (B50416) derivatives has demonstrated their cytotoxic potential against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines. e3s-conferences.org In one study, a compound featuring a trifluoromethylphenyl group attached to the quinazoline core, which also contained a morpholine moiety, was synthesized and evaluated. e3s-conferences.org While this does not represent a direct substitution on the morpholine ring itself, it highlights the utility of combining these two structural features in the design of novel anti-cancer agents. The trifluoromethyl group is often used as a bioisostere for other atoms like chlorine, leveraging its steric similarity to explore structure-activity relationships. nih.gov
Furthermore, the neurokinin-1 (NK1) receptor, a target for antagonists containing the this compound motif, has been implicated in cancer cell proliferation, suggesting a potential dual-action mechanism for such compounds. nasa.gov
Table 1: Examples of Cancer Cell Lines Targeted by Morpholine Derivatives This table is interactive. Click on the headers to sort.
| Cell Line | Cancer Type |
|---|---|
| A549 | Lung Carcinoma |
| MCF-7 | Breast Adenocarcinoma |
| SHSY-5Y | Neuroblastoma |
| HepG2 | Liver Carcinoma |
| HeLa | Cervical Carcinoma |
| MDA-MB-231 | Breast Adenocarcinoma |
NK1 Receptor Antagonists
The this compound moiety is a key structural component in the development of neurokinin-1 (NK1) receptor antagonists. These antagonists are investigated for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions such as pain and inflammation.
A prominent example is the clinical candidate Aprepitant and its water-soluble prodrug, Fosaprepitant. The core structure of these compounds features a morpholine ring. Research in this area has led to the development of analogues where a 2-((3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluoro)phenyl-morpholine scaffold is utilized. This specific substitution pattern, including two trifluoromethyl groups on the phenyl ring, was found to be crucial for high-affinity binding to the human NK1 receptor. researchgate.net
Efforts to create a water-soluble prodrug suitable for intravenous administration led to the synthesis of a phosphorylated morpholine acetal (B89532) derivative. This compound, 2-(S)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluoro)phenyl-4-(5-(2-phosphoryl-3-oxo-4H,-1,2,4-triazolo)methylmorpholine, acts as a prodrug, rapidly converting to the active antagonist in vivo. researchgate.net This work underscores the importance of the trifluoromethyl-substituted morpholine framework in achieving potent NK1 receptor antagonism.
Table 2: Key Compounds in NK1 Receptor Antagonist Research This table is interactive. Click on the headers to sort.
| Compound Name | Role/Feature | Key Moieties |
|---|---|---|
| Aprepitant | FDA-approved NK1 antagonist | Morpholine ring |
| Fosaprepitant | Water-soluble prodrug of Aprepitant | Morpholine, Phosphate group |
| 2-(S)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluoro)phenylmorpholine | High-affinity NK1 receptor antagonist | Morpholine, bis(trifluoromethyl)phenyl |
| Phosphorylated Morpholine Acetal Prodrug | Water-soluble intravenous formulation | Morpholine, bis(trifluoromethyl)phenyl, Phosphate group |
Agrochemicals and Crop Protection
Both the morpholine and trifluoromethylpyridine structural units are independently significant in the agrochemical industry. nih.govnih.gov The trifluoromethyl group, in particular, is present in approximately 40% of all fluorine-containing pesticides currently on the market. nih.gov Its inclusion in a molecule can significantly alter biological activity due to its strong electron-withdrawing properties and high lipophilicity. nih.gov
Morpholine derivatives are found in a wide range of agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The combination of these two moieties in a single building block like this compound offers a pathway to novel crop protection agents. While specific commercial pesticides based directly on the this compound structure are not extensively documented in the provided sources, its utility as a synthetic intermediate is clear. researchgate.net The development of trifluoromethyl-containing pyridines, for instance, has led to over 20 agrochemicals with ISO common names, demonstrating the industry's successful application of CF3-containing heterocycles. nih.gov The synthesis of this compound provides a valuable building block for creating new candidates in medicinal chemistry and agrochemistry. researchgate.net
In Materials Science
The unique properties of the this compound scaffold suggest its potential utility in the field of materials science, particularly in the synthesis of specialized polymers and functional materials.
As Monomers for Polymer Synthesis
While this compound is primarily described as a building block for small-molecule synthesis, its structural components are relevant to polymer chemistry. researchgate.net The direct polymerization of this compound itself is not detailed in the available literature. However, polymers derived from related trifluoromethyl-containing and morpholine-containing monomers have been synthesized and exhibit unique properties.
For instance, trifluoromethyl-substituted maleimides readily undergo radical polymerization to produce polymers with excellent resistance to organic solvents. nih.gov Similarly, α‐trifluoromethylated quinoline (B57606) derivatives have been developed as photoinitiators for radical polymerizations, where the trifluoromethyl group plays a key role in stabilizing the molecule. On the other hand, monomers like N-acryloylmorpholine can be polymerized via techniques such as RAFT (Reversible Addition-Fragmentation Chain Transfer) to create well-defined polymer brushes for biocompatible surfaces.
The presence of the secondary amine in the this compound ring would allow it to be incorporated into polymers through step-growth polymerization mechanisms, reacting with monomers such as diacyl chlorides or diisocyanates. Such an incorporation would introduce the trifluoromethyl group into the polymer backbone or as a side chain, potentially enhancing thermal stability, chemical resistance, and modifying the dielectric properties of the resulting material.
In the Development of Functional Materials
The incorporation of this compound into larger molecular structures could lead to the development of advanced functional materials. Morpholine derivatives, in general, are explored as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org
The trifluoromethyl group is known to impart specific and desirable characteristics to materials. nih.gov Polymers containing CF3 groups are investigated for applications requiring low dielectric constants, such as in microelectronics. They are also explored for use as thermal control coatings and durable elastomeric sealants for extreme service conditions. The high metabolic stability conferred by the C-F bond translates to high chemical and thermal stability in a material context. nih.gov
By using this compound as a building block, it is conceivable to create functional materials that combine the properties of both the morpholine and trifluoromethyl moieties. This could include the development of specialized resins with enhanced thermal performance, low-moisture-uptake plastics, or functional surface coatings with tailored lipophobicity and stability.
Q & A
Q. Experimental Design :
- In vitro assays : Measure CYP450 inhibition to assess metabolic stability.
- Molecular dynamics simulations : Model interactions between trifluoromethylated morpholines and target proteins (e.g., NK-1 receptor antagonists) .
Advanced: What strategies resolve stereochemical challenges in synthesizing enantiomerically pure this compound derivatives?
Methodological Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol) to control stereochemistry .
- Asymmetric catalysis : Employ palladium or organocatalysts for enantioselective C-N bond formation.
- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak IA) resolve racemic mixtures, as demonstrated for 4-(fluorophenyl)morpholine derivatives .
Case Study :
In the synthesis of Aprepitant analogs, stereochemical control at the morpholine ring’s 2- and 3-positions is achieved using Sharpless asymmetric epoxidation followed by regioselective ring-opening .
Advanced: How do reaction conditions (solvent, temperature) affect regioselectivity in trifluoromethyl-morpholine functionalization?
Methodological Answer:
- Solvent polarity : Polar solvents (DMF, DMSO) favor SN2 mechanisms, promoting nucleophilic attack at less hindered positions. For example, alkylation of 4-(2-chloroethyl)morpholine in DMF yields >80% regioselective products .
- Temperature : Elevated temperatures (60–80°C) accelerate reactions but may favor thermodynamically stable products over kinetic ones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
